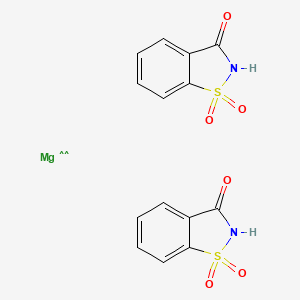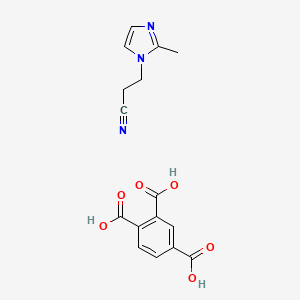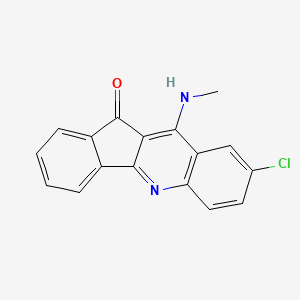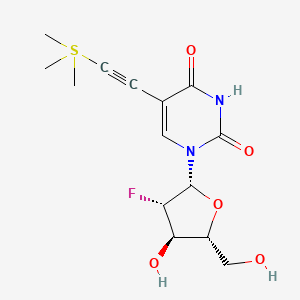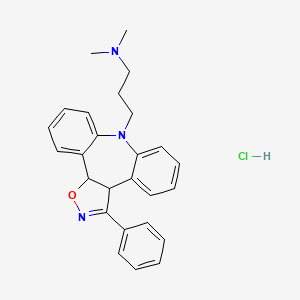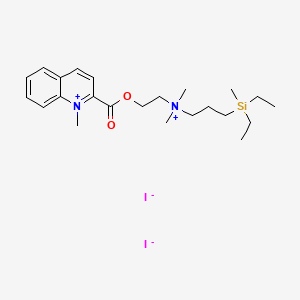
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide is a complex organic compound that belongs to the quinolinium family. This compound is characterized by its unique structure, which includes a quinolinium core, a silyl group, and a diiodide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide typically involves multiple steps. One common method starts with the preparation of the quinolinium core through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium species.
Substitution: The silyl and diiodide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of functionalized quinolinium derivatives .
Wissenschaftliche Forschungsanwendungen
Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide has several scientific research applications:
Wirkmechanismus
The mechanism by which Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolinium derivatives with different substituents, such as:
- Quinolinium, 2-((2-(dimethylamino)ethoxy)carbonyl)-1-methyl-,diiodide
- Quinolinium, 2-((2-(trimethylsilyl)ethoxy)carbonyl)-1-methyl-,diiodide
Uniqueness
The uniqueness of Quinolinium, 2-((2-((3-(diethylmethylsilyl)propyl)dimethylammonio)ethoxy)carbonyl)-1-methyl-,diiodide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
113611-74-8 |
|---|---|
Molekularformel |
C23H38I2N2O2Si |
Molekulargewicht |
656.5 g/mol |
IUPAC-Name |
3-[diethyl(methyl)silyl]propyl-dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C23H38N2O2Si.2HI/c1-7-28(6,8-2)19-11-16-25(4,5)17-18-27-23(26)22-15-14-20-12-9-10-13-21(20)24(22)3;;/h9-10,12-15H,7-8,11,16-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ALKQHUUVDHAWCN-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



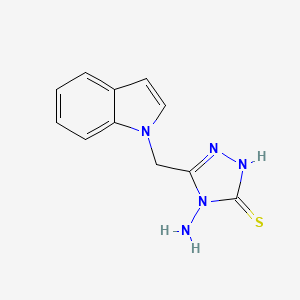

![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
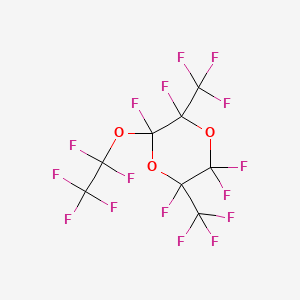
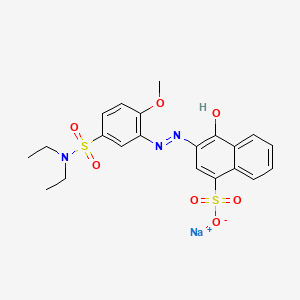

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
